(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine
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Overview
Description
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a propan-1-amine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step forms the desired amine.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product separation can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which (S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
®-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine: The enantiomer of the compound, which may have different biological activity.
1-(4-(Trifluoromethoxy)phenyl)ethan-1-amine: A structurally similar compound with a shorter carbon chain.
1-(4-(Trifluoromethoxy)phenyl)propan-2-amine: A compound with a different substitution pattern on the amine group.
Uniqueness
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine is unique due to its specific chiral configuration and the presence of the trifluoromethoxy group, which can significantly influence its chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C10H12F3NO |
---|---|
Molecular Weight |
219.20 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethoxy)phenyl]propan-1-amine |
InChI |
InChI=1S/C10H12F3NO/c1-2-9(14)7-3-5-8(6-4-7)15-10(11,12)13/h3-6,9H,2,14H2,1H3/t9-/m0/s1 |
InChI Key |
ALSSGLWYMLSONR-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C1=CC=C(C=C1)OC(F)(F)F)N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)OC(F)(F)F)N |
Origin of Product |
United States |
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